molecular formula C25H21BrN2O2 B186001 N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide CAS No. 6389-95-3

N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide

Cat. No. B186001
CAS RN: 6389-95-3
M. Wt: 461.3 g/mol
InChI Key: BIQPNIRQRVQJPZ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide, also known as BMQ, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BMQ belongs to the class of quinoline-based compounds, which have been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has been found to have anti-microbial activity against several bacterial strains.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has several advantages for lab experiments, including its high purity and stability, which make it an ideal compound for further research. However, N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide, including its potential applications in the development of new drugs for cancer, inflammation, and microbial infections. Further studies are needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide and its potential side effects. Additionally, the optimization of the synthesis of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide and the development of new derivatives may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide involves the reaction of 2-bromo-4-methylphenylamine with 4-ethoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then subjected to cyclization with 2-aminobenzoic acid in the presence of polyphosphoric acid to yield N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide. The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has been optimized to achieve high yields and purity, making it an attractive compound for further research.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. Several studies have reported the anti-cancer activity of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has also been found to possess anti-inflammatory and anti-microbial properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

6389-95-3

Product Name

N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide

Molecular Formula

C25H21BrN2O2

Molecular Weight

461.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21BrN2O2/c1-3-30-18-11-9-17(10-12-18)24-15-20(19-6-4-5-7-22(19)27-24)25(29)28-23-13-8-16(2)14-21(23)26/h4-15H,3H2,1-2H3,(H,28,29)

InChI Key

BIQPNIRQRVQJPZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)C)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)C)Br

Origin of Product

United States

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